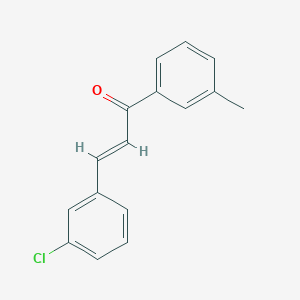
1-(D3)methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a type of organoboron compound, which is a class of compounds containing carbon-boron bonds . It is also a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-methylpyrazole with a boronic acid pinacol ester . The resulting product is a 1,3,2-dioxaborolane, which is a type of organoboron compound .Molecular Structure Analysis
The molecular formula of this compound is C10H17BN2O2 . It has a molecular weight of 208.07 g/mol .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . Its melting point ranges from 60.0 to 64.0 degrees Celsius .科学的研究の応用
Synthesis and Bioevaluation of Heterocyclic Compounds
Pyrazoles, including compounds with similar structures to "1-(D3)methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole," are vital in synthesizing a wide range of heterocyclic compounds. These compounds exhibit significant agrochemical and pharmaceutical activities. Innovative synthetic strategies under various conditions, including microwave irradiation in ethanol or methanol/glacial acetic acid mixtures, have been developed. These strategies have led to the synthesis of compounds with potential physical and chemical properties, such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities (Sheetal et al., 2018).
Therapeutic Applications
Pyrazoles, including derivatives of the mentioned compound, have shown a broad spectrum of biological activities. These activities include antimicrobial, anticancer, antimalarial, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these compounds have garnered attention, leading to the development of numerous lead compounds for various therapeutic targets. However, there's still significant potential for medicinal chemists to explore and develop novel drug candidates utilizing these scaffolds (Cherukupalli et al., 2017).
Chemical Properties and Reactions
The chemical properties of pyrazoles, including "1-(D3)methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole," enable their use in various synthetic applications. These compounds serve as building blocks for the synthesis of other heterocyclic compounds, demonstrating unique reactivities that allow for mild reaction conditions in generating a wide range of heterocyclic derivatives and dyes. The versatility in their reactivity offers opportunities for innovative transformations, particularly in the synthesis of cyanomethylene dyes from various precursors, including amines and phenols (M. A. Gomaa & H. Ali, 2020).
Safety and Hazards
This compound is known to cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with the skin or eyes, it is advised to wash with plenty of water and seek medical advice if irritation persists .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(trideuteriomethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3/i5D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNGGGYMLHAMJG-VPYROQPTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=N1)B2OC(C(O2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














